molecular formula C6H2Cl3NO4S B2597451 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride CAS No. 74875-17-5

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2597451
CAS No.: 74875-17-5
M. Wt: 290.5
InChI Key: IBDGAHVHISUVDG-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₂Cl₃NO₄S and a molecular weight of 290.51 g/mol . It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and one sulfonyl chloride group attached to the benzene ring. This compound is primarily used in chemical synthesis and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The nitrated benzene is then subjected to chlorination, where chlorine atoms are introduced into the benzene ring. This is usually done using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products

Scientific Research Applications

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thiol products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atoms.

    4-Nitrobenzenesulfonyl chloride: Lacks the chlorine atoms and has the nitro group in a different position.

Uniqueness

2,6-Dichloro-4-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine atoms and the nitro group, which enhances its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry .

Properties

IUPAC Name

2,6-dichloro-4-nitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDGAHVHISUVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74875-17-5
Record name 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride
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